1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJVHCPFHFGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1284667-02-2) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure consists of a pyrrole ring substituted with a difluorophenyl group and a carboxylic acid moiety, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 237.20 g/mol. The compound's structure is pivotal in determining its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrrole structure exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound has been investigated in several studies.
Antimicrobial Activity
A study focused on pyrrole derivatives demonstrated that modifications to the pyrrole ring could enhance antibacterial properties against Mycobacterium tuberculosis (Mtb). For instance, compounds with electron-withdrawing groups on the phenyl moiety showed improved activity compared to their unsubstituted counterparts. In particular, derivatives with fluorine substitutions were noted for their potent antimicrobial effects (MIC < 0.016 μg/mL) and low cytotoxicity .
| Compound | Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|
| Compound 1 | <0.016 μg/mL | >64 μg/mL |
| Compound 5 | Equivalent to Isoniazid | Low |
| Compound 16 | <0.016 μg/mL | >64 μg/mL |
The mechanism by which this compound exerts its effects may involve interaction with specific enzymes or receptors related to microbial survival or proliferation. Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances binding affinity to target proteins involved in bacterial metabolism .
Study on Antitubercular Activity
In a detailed investigation, researchers synthesized various pyrrole derivatives and assessed their antitubercular activity against M. tuberculosis H37Rv. The study revealed that compounds with bulky substituents on the carboxylic acid moiety exhibited significantly higher potency compared to simpler structures. For example, one derivative demonstrated an over 100-fold increase in potency compared to baseline compounds .
Anti-inflammatory Potential
Another study explored the anti-inflammatory effects of pyrrole derivatives, including those similar to this compound. It was found that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid serves as a versatile building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it useful in synthesizing derivatives with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding ketones or aldehydes. |
| Reduction | The carboxylic acid group can be reduced to an alcohol or alkane. |
| Substitution | Electrophilic substitution reactions can introduce new substituents. |
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and as a possible inhibitor in biochemical assays. Its structural features allow it to interact with specific molecular targets, enhancing binding affinity to certain receptors or enzymes.
Pharmaceutical Development
Due to its biological activity, this compound is being investigated for its potential as a lead compound in drug development. Studies have indicated that its derivatives may exhibit anti-inflammatory and anticancer properties.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results showed significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Material Science
Researchers explored the use of this compound in developing new materials with enhanced properties. It was incorporated into polymer matrices to improve thermal stability and mechanical strength, demonstrating promising results in material performance.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₉F₂NO₂ | 253.21 | Not reported | 2,4-Difluorophenylmethyl, COOH |
| 1-(4-Fluorophenyl)-1H-pyrrole-2-COOH | C₁₁H₈FNO₂ | 205.19 | Not reported | 4-Fluorophenyl, COOH |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-COOH | C₁₁H₉F₂NO₃ | 253.19 | Not reported | 2,4-Difluorophenyl, Lactam |
| 1-Methyl-5-[4-(CF₃)phenyl]pyrrole-2-COOH | C₁₃H₁₀F₃NO₂ | 269.22 | Not reported | 4-Trifluoromethylphenyl, Methyl |
Research Findings and Trends
- Electronic Effects: The 2,4-difluorophenyl group in the target compound enhances acidity (pKa ~3.5–4.0) compared to mono-fluorinated analogues (pKa ~4.5) due to stronger electron withdrawal .
- Bioactivity : Pyrrole-2-carboxylic acids with fluorinated aryl groups show improved membrane permeability and target affinity, as seen in antifungal derivatives .
- Stability: Lactam derivatives (e.g., pyrrolidinone) exhibit superior thermal stability over pyrrole counterparts, making them preferable for solid formulations .
Preparation Methods
Formation of the Pyrrole-2-carboxylic Acid Core
The pyrrole-2-carboxylic acid scaffold can be synthesized through classical pyrrole ring formation methods such as the Paal-Knorr synthesis. This involves cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic or neutral conditions, leading to the formation of the pyrrole ring with a carboxylic acid substituent at the 2-position.
Introduction of the 2,4-Difluorobenzyl Group
The N-substitution with the 2,4-difluorobenzyl group is typically achieved by alkylation of the pyrrole nitrogen using 2,4-difluorobenzyl halides (e.g., bromide or chloride) in the presence of a base. Alternatively, a Friedel-Crafts type alkylation can be employed using a Lewis acid catalyst such as aluminum chloride to facilitate the attachment of the difluorobenzyl moiety to the pyrrole nitrogen.
Another advanced method involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or related cross-coupling techniques) between a pyrrole derivative and 2,4-difluorobenzyl halide, which provides high selectivity and yields under mild conditions.
Oxidation and Functional Group Transformations
In some synthetic sequences, the aldehyde precursor 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde is first prepared via palladium-catalyzed coupling of 2,4-difluoroaniline with a pyrrole derivative. This aldehyde can then be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Considerations
For large-scale production, the synthetic routes are optimized to enhance yield, purity, and cost-effectiveness. This includes:
- Use of continuous flow reactors to maintain precise temperature and reaction time control.
- Employment of green chemistry principles to minimize solvent waste and hazardous reagents.
- Optimization of recrystallization solvents and conditions to improve product purity.
Detailed Preparation Procedure Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrrole ring formation | Cyclization of 1,4-dicarbonyl compound with ammonia or primary amine under acidic conditions | Formation of pyrrole-2-carboxylic acid core |
| 2 | N-Alkylation | Reaction of pyrrole-2-carboxylic acid with 2,4-difluorobenzyl bromide/chloride in presence of base (e.g., K2CO3) | Introduction of 2,4-difluorobenzyl group at nitrogen |
| 3 | Oxidation (if aldehyde intermediate used) | Oxidation of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde with KMnO4 or CrO3 | Conversion of aldehyde group to carboxylic acid |
| 4 | Purification | Recrystallization from aqueous ethanol or methanol mixtures | High purity product with yields typically above 75% |
Research Findings and Optimization
- The palladium-catalyzed coupling method for introducing the 2,4-difluorobenzyl group has been shown to provide high selectivity and yield, making it preferable for complex molecule synthesis.
- Recrystallization solvents such as 35-65% aqueous ethanol or methanol mixtures are effective in purifying the final product.
- Temperature control during alkylation and oxidation steps is critical to minimize side reactions and degradation.
- Continuous flow synthesis has been reported to improve reaction efficiency and reproducibility in industrial settings.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Paal-Knorr + N-alkylation | 1,4-dicarbonyl + ammonia; 2,4-difluorobenzyl halide + base | Straightforward, well-established | May require multiple steps, moderate yield |
| Palladium-catalyzed coupling | Pyrrole derivative + 2,4-difluorobenzyl halide + Pd catalyst | High selectivity, mild conditions | Requires expensive catalyst, sensitive to moisture |
| Oxidation of aldehyde precursor | KMnO4 or CrO3 oxidation of aldehyde intermediate | Direct conversion to acid, high purity | Harsh oxidants, potential overoxidation |
| Continuous flow synthesis | Optimized flow reactors for alkylation and oxidation | Scalable, reproducible, environmentally friendly | Requires specialized equipment |
Q & A
Basic Synthesis: What are the most reliable synthetic routes for preparing 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Pyrrole Core Formation : Cyclocondensation of γ-keto esters with ammonia or amines, followed by functionalization at the 2-position (carboxylic acid introduction via hydrolysis) .
- Benzylation : Alkylation of the pyrrole nitrogen using 2,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (2,4-difluorophenyl)methyl group .
- Carboxylic Acid Activation : Methyl ester intermediates (common in pyrrole derivatives) are hydrolyzed using NaOH/MeOH, followed by acidification to yield the free carboxylic acid .
Key Considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or ester hydrolysis byproducts.
Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons from the difluorophenyl group at δ 6.8–7.2 ppm, pyrrole protons at δ 6.0–7.0 ppm) .
- LCMS/HPLC : Confirm molecular weight ([M+H]+ expected ~278.2) and purity (>95% by HPLC) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if crystalline derivatives (e.g., methyl esters) are accessible .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrrole-2-carboxylic acid derivatives?
Methodological Answer:
- Parameter Screening : Test variations in solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperature to identify optimal conditions .
- Byproduct Analysis : Use LCMS to detect intermediates (e.g., unhydrolyzed esters) or side products (e.g., dialkylated species) .
- Scale-Dependent Optimization : Pilot small-scale reactions (0.1–1 mmol) before scaling up, as steric hindrance from the difluorophenyl group may reduce yields at larger scales.
Advanced Biological Activity: What strategies are recommended for evaluating this compound’s potential in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Prioritize enzymes with known affinity for pyrrole-carboxylic acid motifs (e.g., kinases, metalloproteases) .
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination. Include positive controls (e.g., known inhibitors) .
- SAR Expansion : Modify the difluorophenyl group or pyrrole substituents to explore binding interactions .
Advanced Functionalization: How can the carboxylic acid group be selectively modified for conjugation or prodrug development?
Methodological Answer:
- Amide Formation : Use coupling agents like EDC/HOBt with amines under inert conditions (e.g., General Procedure F1 in ).
- Esterification : React with alcohols (e.g., MeOH, PEG-OH) via acid-catalyzed Fischer esterification.
- Prodrug Strategies : Convert to acyloxymethyl esters for improved bioavailability .
Advanced Computational Modeling: What computational tools are suitable for predicting the compound’s binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Parameterize the difluorophenyl group’s electrostatic profile .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Build datasets from analogs (e.g., fluorophenyl-pyrrole derivatives) to predict bioactivity .
Advanced SAR Studies: How can substituent effects on the pyrrole ring be systematically studied?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with halogens, methyl, or methoxy groups at the 3-, 4-, or 5-positions of the pyrrole ring .
- Electron-Withdrawing/Donating Groups : Compare activities of nitro (electron-withdrawing) vs. amino (electron-donating) analogs .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent properties with biological data.
Advanced Analytical Challenges: How to optimize HPLC conditions for separating this compound from structurally similar impurities?
Methodological Answer:
- Column Selection : Use C18 columns with 3.5 µm particle size for high resolution.
- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile. Adjust pH to 2.5–3.0 to enhance peak symmetry .
- Detection : UV at 210–260 nm (carboxylic acid absorbance) coupled with MS for impurity identification.
Advanced Solubility Issues: What formulation strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Convert to sodium or hydrochloride salts (e.g., as in ).
- Cosolvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for intravenous dosing.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability .
Safety and Handling: What precautions are necessary when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
